Cas no 20249-89-2 (1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-)
20249-89-2 structure
Product Name:1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
Numéro CAS:20249-89-2
Le MF:C30H47NO4
Mégawatts:485.698489427567
CID:285015
Update Time:2024-03-01
1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
- 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-
- 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4a
- 1-Propanone,1-(2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl)-3-[octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,[3aR-[3aa,4a,4ab,5b,8a,8ab(1S*,2R*,5R*),8ba,9S*,10S*]]-
- Daphnan-23-one,23-(2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl)-16-hydroxy-, [16b,23(1S,2R,5R)]-
- Daphnimacropine(8CI)
- 1-Propanone, 1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
-
- Piscine à noyau: 1S/C30H47NO4/c1-18(2)19-8-13-27(4)20-9-15-29-12-6-7-21(29)30(27,24(19)31(29)25(20)33)16-10-22(32)26(3)17-34-28(5)14-11-23(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3/t19-,20+,21+,23+,24-,25-,26+,27-,28-,29+,30-/m1/s1
- La clé Inchi: AEXQLUFWLSLZKN-IDIINYKRSA-N
- Sourire: [C@@]12([C@H]3CC[C@]45N([C@@H]3O)[C@H]([C@@H](C(C)C)CC1)[C@]2([C@H]4CCC5)CCC([C@]1([C@H]2O[C@](C)(CC2)OC1)C)=O)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Le xlogp3: 5.109
1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Littérature connexe
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
20249-89-2 (1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot